(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Description
The compound (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide is a cyano-enamide derivative characterized by a central α,β-unsaturated carbonyl backbone. Key structural features include:
- R1: A 3-methoxy-4-phenylmethoxyphenyl group, providing steric bulk and electron-donating properties.
- R2: A 4-(difluoromethylsulfanyl)phenyl substituent, introducing sulfur and fluorine atoms that enhance lipophilicity and metabolic stability.
Similar compounds are synthesized via condensation of substituted benzaldehydes with cyanoacetamide derivatives, often catalyzed by DMAP and triethylamine . The E-configuration of the α,β-unsaturated system is critical for molecular interactions, such as Michael addition or π-π stacking in biological targets.
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O3S/c1-31-23-14-18(7-12-22(23)32-16-17-5-3-2-4-6-17)13-19(15-28)24(30)29-20-8-10-21(11-9-20)33-25(26)27/h2-14,25H,16H2,1H3,(H,29,30)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXCEEHSLFDHOC-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)SC(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 485.51 g/mol. The presence of a cyano group, difluoromethylsulfanyl group, and methoxy phenyl moieties are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Interaction : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations, suggesting potential as a chemotherapeutic agent.
- Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound effectively inhibits specific kinases involved in cancer progression, supporting its role as a targeted therapy.
- Antimicrobial Properties : A study published in Pharmaceutical Biology reported the compound's effectiveness against multiple bacterial strains, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Key Observations:
Piperazinyl and morpholinyl substituents (e.g., 30b, 31a) reduce melting points (~246–256°C), likely due to enhanced solubility from polar groups .
Impact of Halogens and Electron-Withdrawing Groups :
- Chlorine and nitro groups (e.g., ) improve thermal stability but may reduce solubility.
- Trifluoromethyl (CF₃) and difluoromethylsulfanyl (SCF₂H) groups enhance metabolic resistance and lipophilicity, critical for membrane permeability .
Synthetic Yields: Typical yields for cyano-enamides range from 66% to 74%, with morpholinyl and piperazinyl derivatives showing slightly lower yields (~69%) due to steric hindrance .
Q & A
Q. What are the common synthetic routes for (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Structure Assembly : Acylation of the phenylmethoxyphenyl moiety with a cyano group via Knoevenagel condensation, followed by coupling with the difluoromethylsulfanyl-aniline derivative .
Critical Parameters :
- Temperature : Maintain 60–80°C during condensation to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use piperidine or DBU for efficient enamine formation .
Yield Optimization :
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Cyanoacetamide, DMF, 70°C | 68 | 92% | |
| Amide Coupling | EDCI/HOBt, DCM, RT | 75 | 95% | |
| Final Purification | Ethanol recrystallization | 85 | 98% |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the enamide (E/Z configuration) via coupling constants (J = 12–16 Hz for trans configuration) .
- 19F NMR : Verify difluoromethylsulfanyl group integrity (δ −60 to −70 ppm) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., hydrogen bonding patterns in crystal lattices) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- In Vitro Assays :
- Target Identification :
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
Methodological Answer:
- Refinement Strategies :
- Force Field Adjustments : Use AMBER or CHARMM parameters to better model sulfur-fluorine interactions in docking simulations .
- Crystallographic Validation : Solve the co-crystal structure of the compound bound to its target (e.g., telomerase) using SHELXL for refinement .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys or Asp) .
Case Study : In analog studies, docking-predicted binding to telomerase (ΔG = −9.2 kcal/mol) conflicted with SPR data (KD = 1.2 µM). Crystallography revealed a non-canonical hydrogen bond with Glu292, prompting force field reparameterization .
Q. What strategies are effective in improving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution :
- Asymmetric Catalysis :
- Crystallization-Induced Diastereomerism :
- Form diastereomeric salts with (R)- or (S)-mandelic acid for selective precipitation .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity based on current SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
